An In-depth Technical Guide to Metopimazine Acid: Chemical Structure, Properties, and Analysis
An In-depth Technical Guide to Metopimazine Acid: Chemical Structure, Properties, and Analysis
Abstract
Metopimazine Acid (AMPZ) is the principal and pharmacologically significant metabolite of the phenothiazine-derived antiemetic, Metopimazine (MPZ). Present in systemic circulation at concentrations markedly higher than its parent compound, Metopimazine Acid plays a crucial role in the overall therapeutic effect and safety profile of Metopimazine. This technical guide provides a comprehensive examination of Metopimazine Acid, detailing its chemical structure, physicochemical properties, metabolic generation, and analytical quantification. We delve into its mechanism of action, characterized by a significantly lower affinity for dopamine D2 receptors compared to the parent drug and minimal penetration of the blood-brain barrier, which contributes to a favorable safety profile with a reduced risk of extrapyramidal side effects. This document synthesizes data from peer-reviewed literature to offer detailed experimental protocols for its analysis in biological matrices and discusses its stability under various stress conditions. This guide is intended for researchers, scientists, and drug development professionals engaged in the study of phenothiazine pharmacology, drug metabolism, and bioanalytical science.
Chemical Identity and Structure
Metopimazine Acid is systematically named 1-[3-(2-methylsulfonylphenothiazin-10-yl)propyl]piperidine-4-carboxylic acid.[1] It is the carboxylic acid analogue of Metopimazine, where the amide group on the piperidine ring is hydrolyzed.
Chemical Structure
The 2D chemical structure of Metopimazine Acid is presented below.
Caption: 2D Structure of Metopimazine Acid.
Chemical Identifiers
A summary of the key chemical identifiers for Metopimazine Acid is provided in Table 1.
| Identifier | Value | Reference |
| CAS Number | 18182-00-8 | [2] |
| Molecular Formula | C22H26N2O4S2 | [2] |
| Molecular Weight | 446.58 g/mol | [2] |
| IUPAC Name | 1-[3-(2-methylsulfonylphenothiazin-10-yl)propyl]piperidine-4-carboxylic acid | [1] |
| Synonyms | AMPZ, 1-[3-(2-methylsulfonyl-10H-phenothiazin-10-yl)propyl]-4-piperidinecarboxylic acid | [1] |
| ChEMBL ID | CHEMBL3954123 | [1] |
| PubChem CID | 46782362 | [1] |
Physicochemical Properties
| Property | Value / Information | Reference / Method |
| XLogP3 | 1.4 | [1] (Computed) |
| Topological Polar Surface Area | 112 Ų | [1] (Computed) |
| Hydrogen Bond Donors | 1 | [1] (Computed) |
| Hydrogen Bond Acceptors | 6 | [1] (Computed) |
| pKa | Not experimentally determined. The carboxylic acid moiety is expected to have a pKa in the range of 4-5, while the piperidine nitrogen is basic. | Theoretical |
| Solubility | Not experimentally determined. Expected to exhibit pH-dependent aqueous solubility due to the presence of both acidic (carboxylic acid) and basic (tertiary amine) functional groups. | Theoretical |
| Melting Point | Not reported. | |
| Boiling Point | Not reported. |
Protocol for Experimental Solubility Determination (WHO Guideline)
For researchers seeking to determine the aqueous solubility of Metopimazine Acid, the following protocol, adapted from WHO guidelines for Biopharmaceutics Classification System (BCS) studies, is recommended.[3]
Objective: To determine the equilibrium solubility of Metopimazine Acid in aqueous media across a pH range of 1.2 to 6.8.
Materials:
-
Metopimazine Acid reference standard (purity ≥98%)[4]
-
pH 1.2 buffer (HCl/NaCl)[3]
-
pH 4.5 buffer (Acetate)[3]
-
pH 6.8 buffer (Phosphate)[3]
-
Calibrated pH meter
-
Shaking incubator or orbital shaker at 37 ± 1 °C
-
Centrifuge
-
Validated analytical method (e.g., HPLC-UV) for quantification
Procedure:
-
Preparation: Prepare the three buffer solutions as per standard pharmaceutical guidelines.[3]
-
Sample Addition: Add an excess amount of Metopimazine Acid to vials containing a known volume (e.g., 10 mL) of each buffer. The amount should be sufficient to ensure a saturated solution with solid material remaining.
-
Equilibration: Tightly seal the vials and place them in a shaking incubator at 37 ± 1 °C. Agitate the samples until equilibrium is reached. Preliminary studies are recommended to determine the required time, but 24-48 hours is typical.
-
Phase Separation: After equilibration, centrifuge the samples at high speed to pellet the undissolved solid.
-
Sample Analysis: Carefully withdraw an aliquot from the clear supernatant, filter if necessary, and dilute appropriately. Quantify the concentration of dissolved Metopimazine Acid using a validated analytical method.
-
pH Verification: Measure the pH of the remaining supernatant in each vial to confirm it has not significantly changed during the experiment.
-
Replicates: Perform a minimum of three replicate determinations at each pH condition.[3]
Metabolism and Pharmacokinetics
Metopimazine Acid is the major circulating metabolite of Metopimazine.[5] Following oral administration of Metopimazine, it undergoes extensive first-pass metabolism, with the acid metabolite being present at significantly higher plasma concentrations than the parent drug.[5][6]
Metabolic Pathway
The primary metabolic transformation of Metopimazine to Metopimazine Acid is the hydrolysis of the piperidine-4-carboxamide group.
Caption: Metabolic conversion of Metopimazine to Metopimazine Acid.
This biotransformation is predominantly catalyzed by liver microsomal amidases and, to a much lesser extent, by cytosolic aldehyde oxidase.[7] Notably, cytochrome P450 (CYP) enzymes have negligible involvement in this primary metabolic step, suggesting a low potential for drug-drug interactions related to CYP inhibition or induction.[7]
Pharmacokinetic Profile
-
High Plasma Concentration: After oral administration of Metopimazine, Metopimazine Acid is the predominant circulating entity, accounting for 80% or more of the drug-related material in plasma.[5]
-
Time to Maximum Concentration (Tmax): The Tmax for Metopimazine Acid is typically observed between 120 to 150 minutes post-dose.[1]
-
Blood-Brain Barrier (BBB) Penetration: A key characteristic of Metopimazine Acid is its very limited ability to cross the blood-brain barrier.[8] This peripheral restriction is a significant contributor to the favorable safety profile of Metopimazine, minimizing central nervous system side effects such as extrapyramidal symptoms.[8][9]
-
Extended Activity: The sustained plasma concentrations of Metopimazine Acid are believed to be responsible for the extended antiemetic activity observed after Metopimazine administration, long after the parent drug concentrations have declined.[1]
Proposed Synthesis Pathway
While Metopimazine Acid is primarily obtained via metabolism, a direct chemical synthesis can be proposed for obtaining it as a reference standard or for dedicated pharmacological studies. The following pathway is a logical extension of the known synthesis of Metopimazine.[10]
Caption: Proposed workflow for the chemical synthesis of Metopimazine Acid.
Hypothetical Protocol:
-
Step 1: Synthesis of 10-(3-chloropropyl)-2-(methylsulfonyl)phenothiazine. This key intermediate is prepared by alkylating 2-(methylsulfonyl)phenothiazine with 1-bromo-3-chloropropane in the presence of a strong base like sodium amide in liquid ammonia.[10]
-
Step 2: N-Alkylation. The intermediate from Step 1 is reacted with piperidine-4-carboxylic acid. This reaction would likely be performed in a polar aprotic solvent (e.g., DMF or acetonitrile) with a non-nucleophilic base (e.g., K2CO3 or DIPEA) at an elevated temperature to facilitate the nucleophilic substitution of the chloride by the piperidine nitrogen.
-
Step 3: Work-up and Purification. After the reaction is complete, an aqueous work-up would be performed. The product could be isolated by adjusting the pH to its isoelectric point to induce precipitation or by extraction into an organic solvent. Final purification would be achieved by recrystallization or column chromatography.
Analytical Methodologies
Accurate quantification of Metopimazine Acid is essential for pharmacokinetic and metabolism studies. High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is the method of choice for bioanalysis due to its high sensitivity and selectivity.[6]
LC-MS/MS Quantification in Human Plasma
The following protocol is based on a published high-throughput method.[6]
Caption: Workflow for plasma sample preparation for LC-MS/MS analysis.
Instrumentation and Conditions:
-
HPLC System: Standard UPLC/HPLC system.
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).[6]
-
Mobile Phase A: 0.1% Formic Acid in Water.[6]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[6]
-
Flow Rate: 0.4 mL/min.[6]
-
Column Temperature: 40°C.[6]
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization: Positive Electrospray Ionization (ESI+).[6]
-
Mode: Multiple Reaction Monitoring (MRM).[6]
MRM Transitions (Proposed): A detailed fragmentation study is necessary to determine the optimal precursor and product ions for quantification. Based on published data, characteristic fragmentation involves the phenothiazine and piperidine moieties.[11][12]
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Metopimazine Acid | 447.1 [M+H]+ | To be determined empirically |
| Internal Standard | Dependent on IS choice | To be determined empirically |
Procedure:
-
Sample Preparation: Follow the protein precipitation workflow outlined in the diagram above.[6]
-
Chromatography: Inject the reconstituted sample into the LC-MS/MS system. A rapid gradient elution is typically used, for example: 0-0.5 min (10% B), 0.5-2.5 min (10-90% B), 2.5-3.0 min (90% B), followed by re-equilibration.[6]
-
Quantification: Create a calibration curve by analyzing standards of known concentrations. Quantify Metopimazine Acid in unknown samples by interpolating their peak area ratios (analyte/IS) against the calibration curve.
Spectroscopic Characterization
While detailed published spectra are scarce, standard techniques can be used for structural confirmation.
-
Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry in positive ion mode would show a prominent protonated molecular ion [M+H]+ at m/z 447.1. A detailed study of its fragmentation pathways has been reported, providing a basis for structural elucidation and differentiation from its parent compound.[11][12] The fragmentation is complex, involving cleavages within the propyl linker and piperidine ring.[11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would be required for unambiguous structure confirmation.
-
¹H NMR: Expected signals would include aromatic protons on the phenothiazine ring system, aliphatic protons of the propyl chain and piperidine ring, a singlet for the methyl group of the sulfonyl moiety, and a broad signal for the carboxylic acid proton.
-
¹³C NMR: Expected signals would include distinct aromatic carbons, aliphatic carbons, the sulfonyl methyl carbon, and a downfield signal for the carbonyl carbon of the carboxylic acid (~170-180 ppm).
-
Protocol for NMR Data Acquisition:
-
Sample Preparation: Dissolve 5-10 mg of Metopimazine Acid reference standard in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD).
-
Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be run to differentiate between CH, CH₂, and CH₃ carbons.
-
Data Processing: Process the raw data (FID) using appropriate software. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).
Stability Profile
The stability of an analyte is crucial for accurate bioanalysis and for understanding its shelf-life.
-
Plasma Stability: Metopimazine Acid has been shown to be stable in frozen human plasma (-20°C) for at least 3 months, with recovery rates between 89% and 107%.[1]
-
Forced Degradation: Forced degradation studies on Metopimazine have identified Metopimazine Acid as the alkaline hydrolysis product (referred to as Deg II).[13] This indicates that Metopimazine is susceptible to hydrolysis under basic conditions, yielding the acid metabolite. The stability of Metopimazine Acid itself under various stress conditions (acidic, oxidative, photolytic, thermal) has not been extensively reported but could be assessed using stability-indicating methods like the HPTLC protocol described in the literature.[13][14]
Safety and Toxicology
The safety profile of Metopimazine Acid is intrinsically linked to that of its parent drug.
-
Hazard Classification: The Safety Data Sheet (SDS) for Metopimazine Acid indicates it is harmful if swallowed (Acute toxicity, Oral, Category 4), causes skin irritation (Category 2), and causes serious eye irritation (Category 2A).[15]
-
Reduced CNS Toxicity: The limited ability of Metopimazine Acid to cross the blood-brain barrier is a key toxicological feature.[8] This property reduces the risk of centrally-mediated side effects, such as the extrapyramidal symptoms and sedation that can be associated with other dopamine D2 receptor antagonists that have greater CNS penetration.[9]
-
Clinical Observations: In clinical studies of Metopimazine, the observed adverse effects, such as orthostatic hypotension at high doses, are attributed to the overall pharmacological action of the parent drug and its metabolites.[16] No specific toxicity has been directly attributed to Metopimazine Acid in isolation.
Conclusion
Metopimazine Acid is a critical molecule in the study of Metopimazine pharmacology. As the major and long-acting metabolite, its physicochemical and pharmacokinetic properties, particularly its high plasma concentration and low CNS penetration, are central to the efficacy and safety of its parent compound. The analytical methods detailed herein provide a robust framework for its quantification in research and clinical settings. While gaps remain in the experimental characterization of its physicochemical properties and a dedicated synthesis pathway, the existing body of literature provides a strong foundation for drug development professionals. Future research should focus on obtaining these missing experimental data points to complete the comprehensive profile of this important metabolite.
References
-
Hubert-Roux, M., Bounoure, F., Skiba, M., Bozec, P., Churlaud, F., & Lange, C. M. (2010). Fragmentation pathways of metopimazine and its metabolite using ESI-MS(n), HR-MS and H/D exchange. Journal of Mass Spectrometry, 45(10), 1121-9. [Link]
-
Hubert-Roux, M., Bounoure, F., Skiba, M., Bozec, P., Churlaud, F., & Lange, C. M. (2010). Fragmentation pathways of metopimazine and its metabolite using ESI-MSn, HR-MS and H/D exchange. ResearchGate. [Link]
-
PubChem. (n.d.). Metopimazine Acid. National Center for Biotechnology Information. Retrieved from [Link]
-
Metopimazine. ResearchGate. (n.d.). [Link]
-
Herrstedt, J., Jørgensen, M., Angelo, H. R., & Olesen, B. (1992). Dose-finding study of oral metopimazine. Annals of Oncology, 3(3), 211-4. [Link]
-
Shimadzu Chemistry & Diagnostics. (n.d.). Metopimazine acid. [Link]
-
Busby, B., Flarakos, J., & Ring, B. (2022). Metopimazine is primarily metabolized by a liver amidase in humans. Pharmacology Research & Perspectives, 10(1), e00903. [Link]
- Google Patents. (n.d.).
-
Bangar, S. B., et al. (2023). A Review on Historical Overview of Antiemetic Drug: Metopimazine. International Journal of Research in Pharmacy and Allied Science, 2(2), 99-120. [Link]
-
Autret-Leca, E., et al. (2015). Pharmacokinetic study of metopimazine by oral route in children. Fundamental & Clinical Pharmacology, 29(3), 296-301. [Link]
-
Busby, B., Flarakos, J., & Ring, B. (2022). Metopimazine is primarily metabolized by a liver amidase in humans. ResearchGate. [Link]
-
World Health Organization. (2021). Annex 4: Guidance on equilibrium solubility studies. WHO Technical Report Series, No. 1033. [Link]
-
Naguib, I. A., & Abdelrahman, M. M. (2014). Stability indicating HPTLC method for determination of Metopimazine in pharmaceutical formulation and human plasma. Beni-Suef University Journal of Basic and Applied Sciences, 3(1), 52-62. [Link]
-
Busby, B., Flarakos, J., & Ring, B. (2022). Metopimazine is primarily metabolized by a liver amidase in humans. National Center for Biotechnology Information. [Link]
-
Naguib, I. A., & Abdelrahman, M. M. (2014). Development and validation of three stability indicating analytical methods for determination of metopimazine in pharmaceutical preparation. ResearchGate. [Link]
-
PubChem. (n.d.). Metopimazine. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). Metopimazine Acid. National Center for Biotechnology Information. Retrieved from [Link]
Sources
- 1. Pharmacokinetic study of metopimazine by oral route in children - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metopimazine - Wikipedia [en.wikipedia.org]
- 3. who.int [who.int]
- 4. schd-shimadzu.com [schd-shimadzu.com]
- 5. Metopimazine is primarily metabolized by a liver amidase in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Metopimazine is primarily metabolized by a liver amidase in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. metopimazine | 14008-44-7 [chemicalbook.com]
- 11. Fragmentation pathways of metopimazine and its metabolite using ESI-MS(n), HR-MS and H/D exchange - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. 18182-00-8|1-(3-(2-(Methylsulfonyl)-10H-phenothiazin-10-yl)propyl)piperidine-4-carboxylic acid|BLD Pharm [bldpharm.com]
- 16. Dose-finding study of oral metopimazine - PubMed [pubmed.ncbi.nlm.nih.gov]
